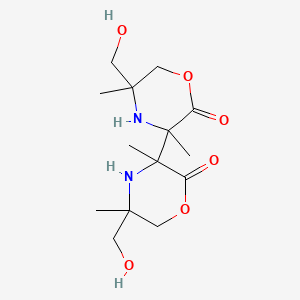

(3,3'-Bimorpholine)-2,2'-dione, 5,5'-bis(hydroxymethyl)-3,3',5,5'-tetramethyl-

Cat. No. B1206178

Key on ui cas rn:

99634-12-5

M. Wt: 316.35 g/mol

InChI Key: JYSKYMRUHJCDCE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04632922

Procedure details

A test similar to that described for the same reaction in methanol solvent (vide supra) was run. Oxomorpholinyl dimer DHM3 (1.38 mg, 4.37×10-3 mmol) was dissolved in 0.5 ml of oxygen-free methanol and quickly transferred without delay into one compartment of the cell. The solvent was promptly removed under vacuum. Daunorubicin hydrochloride (11.9 mg) was dissolved in 100 ml of an aqueous solution of Tris (24.2 mg) and Tris hydrochloride (31.6 mg) and 2.6 ml of this solution (4.18×10-4 mmol of 6) was introduced into the other compartment of the cell. The sample was freeze-thaw degassed over three cycles as described above, sealed, and placed in a thermostatted cell holder at 10.0±0.1° C. for about 20 min prior to mixing. Full spectra between 320 and 800 nm were recorded every 10 sec for the first 125 sec, and then every 20 sec. From the absorbance change at 620 nm over the first 85 sec (50% reaction of daunorubicin), a non-linear least-squares treatment gave a first order rate constant for bond homolysis of DHM3 (k1) equal to 6×10-4 sec-1 and a first order rate constant for destruction of 7 (k2) equal to 2×10-2 sec-1. Treatment of the data obtained in the 164-225 sec interval gave k2 =2.8×10-2 sec-1.

Name

Tris hydrochloride

Quantity

31.6 mg

Type

reactant

Reaction Step One

[Compound]

Name

solution

Quantity

2.6 mL

Type

reactant

Reaction Step One

[Compound]

Name

aqueous solution

Quantity

100 mL

Type

solvent

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C[C@@H]1O[C@@H]([O:8][C@@H:9]2[C:14]3=[C:15](O)C4C(=O)C5C(=CC=CC=5OC)C(=O)C=4[C:18]([OH:19])=[C:13]3[CH2:12][C@@](O)(C(C)=O)C2)C[C@H](N)[C@@H]1O.Cl.[CH2:40]([OH:47])[C:41]([NH2:46])([CH2:44][OH:45])[CH2:42]O.[CH2:48]([OH:55])[C:49]([NH2:54])([CH2:52]O)[CH2:50][OH:51].Cl>CO.O=O>[CH3:52][C:49]1([CH2:48][OH:55])[NH:54][C:14]([C:13]2([CH3:12])[NH:46][C:41]([CH2:40][OH:47])([CH3:42])[CH2:44][O:45][C:18]2=[O:19])([CH3:15])[C:9](=[O:8])[O:51][CH2:50]1 |f:0.1,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

11.9 mg

|

|

Type

|

reactant

|

|

Smiles

|

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC=3C2=C(C4=C(C3O)C(=O)C5=CC=CC(=C5C4=O)OC)O)(C(=O)C)O)N)O.Cl

|

|

Name

|

|

|

Quantity

|

24.2 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C(CO)(CO)N)O

|

|

Name

|

Tris hydrochloride

|

|

Quantity

|

31.6 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C(CO)(CO)N)O.Cl

|

[Compound]

|

Name

|

solution

|

|

Quantity

|

2.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

0.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was promptly removed under vacuum

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was introduced into the other compartment of the cell

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The sample was freeze-thaw degassed over three cycles

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sealed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to mixing

|

WAIT

|

Type

|

WAIT

|

|

Details

|

were recorded every 10 sec for the first 125 sec

|

|

Duration

|

125 s

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

every 20 sec

|

|

Duration

|

20 s

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

From the absorbance change at 620 nm over the first 85 sec (50% reaction of daunorubicin)

|

|

Duration

|

85 s

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(COC(=O)C(N1)(C)C2(C(=O)OCC(N2)(C)CO)C)CO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |